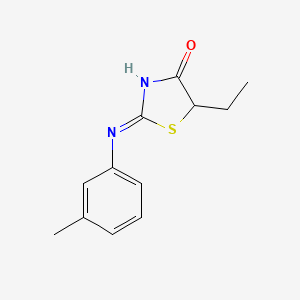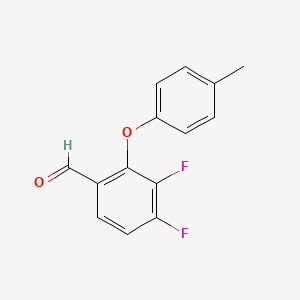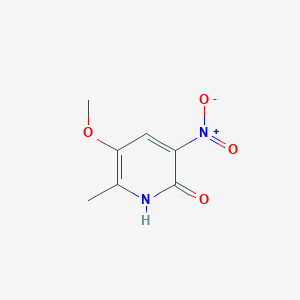
5-methoxy-6-methyl-3-nitropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into a pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Methoxylation: Introduction of a methoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming different oxides.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmacology: Studied for its effects on biological systems.
Diagnostics: Potential use in diagnostic assays.
Industry
Materials Science: Used in the development of new materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Affecting signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2(1h)-pyridinone: Lacks the nitro and methyl groups.
6-Methyl-3-nitro-2(1h)-pyridinone: Lacks the methoxy group.
3-Nitro-2(1h)-pyridinone: Lacks the methoxy and methyl groups.
Uniqueness
5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in its analogs.
Propriétés
Numéro CAS |
52334-84-6 |
|---|---|
Formule moléculaire |
C7H8N2O4 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
5-methoxy-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-4-6(13-2)3-5(9(11)12)7(10)8-4/h3H,1-2H3,(H,8,10) |
Clé InChI |
CMBGQKOLWVPLBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


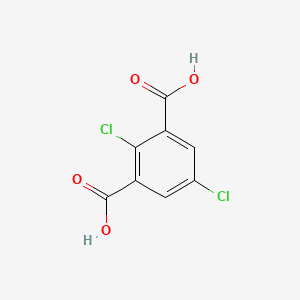
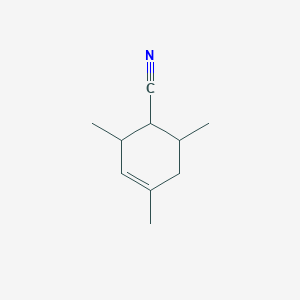
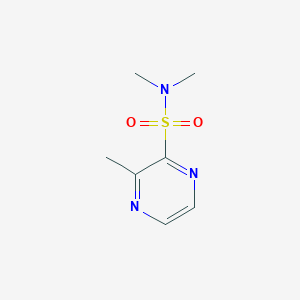
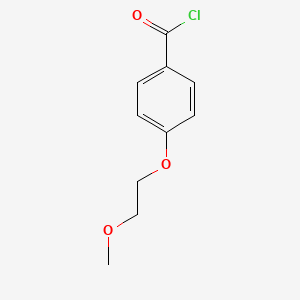
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)

![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
